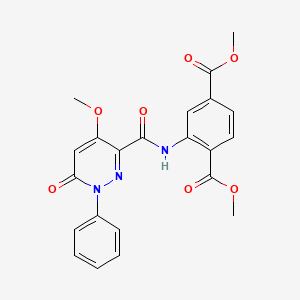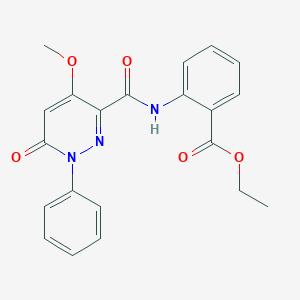
1,4-dimethyl 2-(4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-amido)benzene-1,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound. It could include the starting materials, the type of reactions involved, the conditions under which the reactions are carried out, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This would involve studying the reactions that the compound can undergo. This could include its reactivity with other substances, the conditions under which it reacts, and the products of its reactions .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen
Flavonoid Derivatives and Extended Flavonoids
Flavonoids are a class of natural compounds known for their diverse biological activities. Our compound belongs to the extended flavonoid category, characterized by one or more rings fused onto the phenyl-substituted benzopyran framework . Researchers have explored these derivatives for their antioxidant, anti-inflammatory, and anticancer properties. Further studies could elucidate specific mechanisms and potential therapeutic applications.
Multicomponent Reactions and Medicinal Chemistry
The compound’s synthesis involves multicomponent reactions, combining phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one . Such reactions play a crucial role in medicinal chemistry, allowing efficient access to diverse molecular scaffolds. Investigating its pharmacological potential, including enzyme inhibition or receptor binding, could yield valuable insights.
Biginelli Reaction and Heterocyclic Compounds
The Biginelli reaction, a key step in synthesizing our compound, produces 1,2,3,4-tetrahydropyrimidine-5-carboxylates . These heterocyclic structures exhibit various biological activities, such as antiviral, antibacterial, and antitumor effects. Researchers might explore modifications to enhance potency or selectivity.
Oximes and Hydrazones in Organic Synthesis
Considering the compound’s functional groups, it could serve as a precursor for oximes or hydrazones. These reactions are valuable in organic synthesis, enabling the conversion of carbonyl compounds into more complex derivatives . Researchers could investigate their reactivity, stability, and potential applications in drug design.
Enamino Amides and Cyclization Modes
The compound’s formation as a single product from glycine-derived enamino amides highlights its synthetic efficiency . Understanding its cyclization modes and stability could lead to novel applications. Researchers might investigate its behavior under different conditions or explore related analogs.
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
dimethyl 2-[(4-methoxy-6-oxo-1-phenylpyridazine-3-carbonyl)amino]benzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O7/c1-30-17-12-18(26)25(14-7-5-4-6-8-14)24-19(17)20(27)23-16-11-13(21(28)31-2)9-10-15(16)22(29)32-3/h4-12H,1-3H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLFMBEZQXVADQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(N=C1C(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dimethyl 2-(4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-amido)benzene-1,4-dicarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-chloro-2-methylphenyl)-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide](/img/structure/B6545737.png)
![N-(3-chloro-4-methylphenyl)-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide](/img/structure/B6545740.png)
![4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(3-fluoro-4-methylphenyl)benzamide](/img/structure/B6545741.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide](/img/structure/B6545754.png)
![4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2-methoxy-5-methylphenyl)benzamide](/img/structure/B6545771.png)
![4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2,4,6-trimethylphenyl)benzamide](/img/structure/B6545776.png)
![4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2,3,4-trifluorophenyl)benzamide](/img/structure/B6545782.png)
![N-(4-chloro-3-nitrophenyl)-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide](/img/structure/B6545788.png)
![4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(4-methoxy-3-methylphenyl)benzamide](/img/structure/B6545795.png)
![2-(4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamido)benzamide](/img/structure/B6545806.png)



![methyl 2-[4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-amido]benzoate](/img/structure/B6545843.png)